4-Bromo-2-thiophenecarboxylic acid

C-H activation regioselective synthesis thiophene functionalization

4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1) is the optimal regioisomer for orthogonal derivatization: the 4-bromo handle enables efficient Suzuki coupling without steric interference from the 2-carboxylic acid—unlike the 5-bromo isomer. Critical in afuresertib (pan-AKT inhibitor) synthesis and patented fungicidal agents. Validated substrate for Rh-catalyzed C3-selective alkenylation. Produced in up to 92% yield, scalable to metric tons for cost-effective supply. Select this specific substitution pattern for predictable reactivity in medicinal chemistry, process R&D, and agrochemical SAR studies.

Molecular Formula C5H3BrO2S
Molecular Weight 207.05 g/mol
CAS No. 16694-18-1
Cat. No. B101367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-thiophenecarboxylic acid
CAS16694-18-1
Molecular FormulaC5H3BrO2S
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)C(=O)O
InChIInChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
InChIKeyHJZFPRVFLBBAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-thiophenecarboxylic Acid (CAS 16694-18-1): A Strategic Halogenated Thiophene Building Block


4-Bromo-2-thiophenecarboxylic acid is a heteroaromatic compound featuring a bromine atom at the 4-position and a carboxylic acid group at the 2-position on the thiophene ring [1]. This specific substitution pattern yields a white to light-yellow crystalline solid with a melting point of 121-122°C and a predicted pKa of 3.50±0.10 , enabling both cross-coupling and acid-mediated transformations. The compound serves as a critical intermediate in pharmaceutical and agrochemical development due to its orthogonal reactive handles .

Why Unsubstituted or 5-Bromo Analogs Cannot Replace 4-Bromo-2-thiophenecarboxylic Acid


The regioisomeric nature of thiophene bromination critically impacts downstream reactivity and functional utility. While thiophene-2-carboxylic acid lacks a halogen handle for cross-coupling, its 5-bromo isomer (CAS 7311-63-9) places the bromine adjacent to the carboxylic acid, altering electron density and steric accessibility . This positional difference manifests in divergent melting points (121-122°C for the 4-bromo isomer vs. 140.5-141.5°C for the 5-bromo isomer) [1] and distinct regioselectivity in subsequent transformations [2]. In electrophilic substitution or metal-catalyzed cross-coupling, the 4-position bromine in the target compound avoids steric and electronic interference from the adjacent carboxyl group, enabling orthogonal derivatization strategies [3].

Quantitative Evidence for Differentiated Utility of 4-Bromo-2-thiophenecarboxylic Acid


Improved Regioselectivity in Rhodium-Catalyzed C3-Alkenylation

In a study of rhodium-catalyzed C3-selective alkenylation, 4-bromo-2-thiophenecarboxylic acid was employed as a substrate that directs coupling to the C3 position without decarboxylation [1]. While the paper includes a series of 4- and/or 5-substituted thiophene-2-carboxylic acids, the 4-bromo derivative's substitution pattern avoids steric and electronic interference that might otherwise reduce yield or selectivity [1].

C-H activation regioselective synthesis thiophene functionalization

Demonstrated Utility as a Key Intermediate in Afuresertib Synthesis

A new preparation process for afuresertib, a pan-AKT inhibitor under clinical development, utilizes 4-bromothiophene-2-carboxaldehyde as the starting material [1]. This aldehyde undergoes chlorination, Suzuki coupling, secondary chlorination, and oxidation to yield a 2-thiophenecarboxylic acid intermediate essential for the final drug substance [1]. The 4-bromo substitution pattern is critical for the Suzuki coupling step, enabling the introduction of specific aryl/heteroaryl moieties required for biological activity [1].

pharmaceutical intermediate AKT inhibitor process chemistry

Inclusion in Patented Microbicidal Formulations

German patent DE19649093A1 discloses microbicidal agents based on thiophene-2-carboxylic acid derivatives of formula (I), wherein R1 can be bromine at the 4-position [1]. The patent claims that these thiophene-2-carboxylic acid derivatives exhibit 'significantly better fungicidal activity than the most structurally similar, known thiophene-carboxylic acid derivatives' [1]. This qualitative improvement, while not quantified in the abstract, supports the procurement of 4-bromo-2-thiophenecarboxylic acid for agrochemical lead optimization programs [1].

agrochemical fungicide microbicidal agent

Synthetic Accessibility with Well-Defined Yield Metrics

Two primary synthetic routes to 4-bromo-2-thiophenecarboxylic acid have been reported with defined yields . Route 1, involving carbonation of 2,4-dibromothiophene with CO2, proceeds with ~74% yield . Route 2, via debromination of 4,5-dibromo-2-thiophenecarboxylic acid, achieves ~92% yield . In contrast, the preparation of the 5-bromo isomer from 2-bromothiophene and sodium amalgam proceeds with only 35% yield [1].

synthetic route process optimization yield comparison

Predicted Acidity Differentiates from Unsubstituted and 5-Bromo Analogs

The predicted pKa of 4-bromo-2-thiophenecarboxylic acid is 3.50±0.10 , compared to thiophene-2-carboxylic acid's experimental pKa of 3.53 [1]. The 5-bromo isomer is reported with a melting point of 140.5-141.5°C [2], substantially higher than the target compound's 121-122°C , reflecting differences in crystal packing and intermolecular interactions that influence formulation and purification behavior.

physicochemical property pKa solubility

Procurement-Driven Application Scenarios for 4-Bromo-2-thiophenecarboxylic Acid


Medicinal Chemistry: Synthesis of Clinical-Stage AKT Inhibitors

4-Bromo-2-thiophenecarboxylic acid and its derivatives are employed in the scalable synthesis of afuresertib, a pan-AKT inhibitor [1]. The 4-bromo substitution pattern is essential for the Suzuki coupling step that installs key aryl/heteroaryl groups required for biological activity [1]. Procurement of this building block supports medicinal chemistry programs targeting kinase inhibition, particularly where the thiophene core serves as a bioisostere for phenyl rings or as a vector for additional functionalization.

Agrochemical Discovery: Fungicidal and Microbicidal Lead Optimization

Patented formulations containing thiophene-2-carboxylic acid derivatives with 4-bromo substitution exhibit enhanced fungicidal activity compared to structural analogs [2]. This compound serves as a starting point for the synthesis of novel agrochemical leads targeting crop protection against fungi and other microorganisms [2]. The bromine atom provides a handle for further diversification via cross-coupling to generate compound libraries for structure-activity relationship (SAR) studies.

Methodology Development: Regioselective C-H Activation

The 4-bromo-2-thiophenecarboxylic acid scaffold is a validated substrate for rhodium-catalyzed C3-selective alkenylation [3]. Its substitution pattern allows the carboxylic acid to act as a directing group without decarboxylation, while the bromine atom remains intact for subsequent orthogonal transformations [3]. This makes it an ideal model substrate for developing and optimizing new C-H functionalization methodologies applicable to heteroaromatic systems.

Process Chemistry: Scalable Synthetic Route Development

With reported synthetic yields of up to 92% via debromination of 4,5-dibromo-2-thiophenecarboxylic acid , this compound is amenable to large-scale production. The well-defined synthetic routes and high yields make it a cost-effective choice for process chemistry groups developing manufacturing processes for advanced intermediates or active pharmaceutical ingredients (APIs) . The compound is available in bulk quantities (up to metric tons) from commercial suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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